N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-YL]sulfanyl}acetamide
Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-YL]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with oxidizing agents such as hydrogen peroxide or bromine.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the thiadiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Amines: Formed from reduction reactions
Substituted Thiadiazoles: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are studied as potential catalysts in various organic reactions.
Ligand Design: Used in the design of ligands for coordination chemistry and metal complexes.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Some thiadiazole compounds have been studied for their potential anticancer properties.
Medicine
Drug Development: Thiadiazole derivatives are explored as potential drug candidates for various diseases, including infections, cancer, and inflammatory conditions.
Industry
Agriculture: Used as fungicides, herbicides, and insecticides in agricultural applications.
Materials Science: Studied for their potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-YL]sulfanyl}acetamide can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination bonds with metal ions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: A simpler thiadiazole derivative with similar biological activities.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry.
5-Methyl-1,3,4-thiadiazole-2-thiol: A methylated thiadiazole derivative with potential antimicrobial properties.
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-YL]sulfanyl}acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The presence of both methylsulfanyl and acetamide groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS4/c1-4-11-12-6(17-4)9-5(14)3-16-8-10-7(15-2)13-18-8/h3H2,1-2H3,(H,9,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMQDJVNUXYIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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